FtsZ-IN-9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

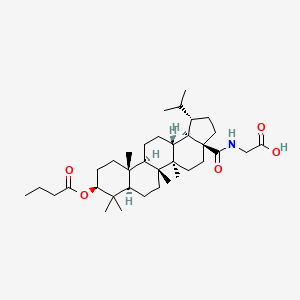

FtsZ-IN-9 is a small molecule inhibitor that targets the bacterial cell division protein FtsZ. FtsZ is a tubulin homolog that plays a crucial role in bacterial cytokinesis by forming a contractile ring at the future site of cell division. Inhibiting FtsZ disrupts bacterial cell division, making this compound a promising candidate for antibacterial therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FtsZ-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of organic solvents and catalysts to facilitate the formation of the desired molecular structure. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include steps such as purification, crystallization, and formulation to ensure the compound meets the required purity and efficacy standards .

Chemical Reactions Analysis

Types of Reactions: FtsZ-IN-9 primarily undergoes reactions that involve binding to the GTPase active site of the FtsZ protein. This binding inhibits the polymerization of FtsZ, thereby preventing the formation of the Z-ring necessary for bacterial cell division .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to optimize the yield and stability of the compound .

Major Products Formed: The major product formed from the reaction of this compound with its target is a stable complex that inhibits the GTPase activity of FtsZ. This inhibition leads to the disruption of bacterial cell division and ultimately bacterial cell death .

Scientific Research Applications

FtsZ-IN-9 has a wide range of scientific research applications, particularly in the fields of microbiology, pharmacology, and medicinal chemistry. It is used to study the mechanisms of bacterial cell division and to develop new antibacterial agents. In addition, this compound is being investigated for its potential use in treating infections caused by multi-drug-resistant bacteria .

Mechanism of Action

FtsZ-IN-9 exerts its effects by binding to the GTPase active site of the FtsZ protein. This binding inhibits the polymerization of FtsZ, preventing the formation of the Z-ring necessary for bacterial cytokinesis. The inhibition of FtsZ polymerization disrupts the cell division process, leading to bacterial cell death .

Comparison with Similar Compounds

FtsZ-IN-9 is unique among FtsZ inhibitors due to its high specificity and potency. Similar compounds include PC190723, which also targets the GTPase active site of FtsZ but has different binding affinities and mechanisms of action. Other similar compounds include quinuclidine derivatives and various natural product-like inhibitors that have been identified through virtual screening and molecular docking studies .

Properties

Molecular Formula |

C26H27NO4 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

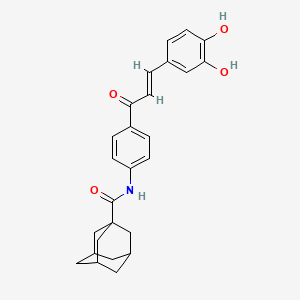

N-[4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]phenyl]adamantane-1-carboxamide |

InChI |

InChI=1S/C26H27NO4/c28-22(7-1-16-2-8-23(29)24(30)12-16)20-3-5-21(6-4-20)27-25(31)26-13-17-9-18(14-26)11-19(10-17)15-26/h1-8,12,17-19,29-30H,9-11,13-15H2,(H,27,31)/b7-1+ |

InChI Key |

IAEGEBQBPTWKEV-LREOWRDNSA-N |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)/C=C/C5=CC(=C(C=C5)O)O |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)C=CC5=CC(=C(C=C5)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

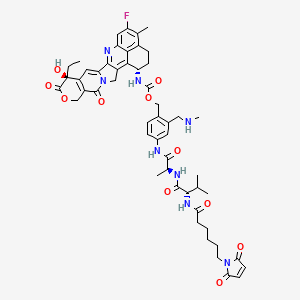

![trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12389323.png)

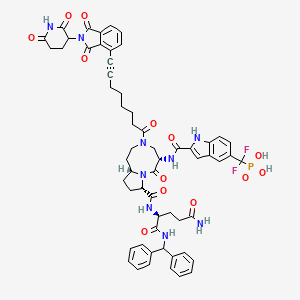

![ethane-1,2-diol;[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate](/img/structure/B12389358.png)

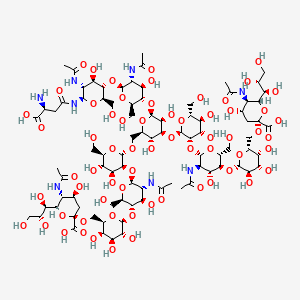

![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B12389366.png)

![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12389371.png)

![N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine](/img/structure/B12389372.png)

![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12389373.png)

![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389378.png)

![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389424.png)